molecular formula C10H10BrN B2524288 6-bromo-1-ethyl-1H-indole CAS No. 199589-20-3

6-bromo-1-ethyl-1H-indole

Cat. No. B2524288
CAS RN: 199589-20-3
M. Wt: 224.101
InChI Key: GFQPTVGPUTXTBG-UHFFFAOYSA-N
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Description

6-bromo-1-ethyl-1H-indole is a chemical compound with the CAS Number: 199589-20-3 . It is an indole derivative and is used as a starting material in the synthesis of various indole derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies. For instance, 6-Bromoindole has been used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Molecular Structure Analysis

The molecular structure of 6-bromo-1-ethyl-1H-indole is represented by the Inchi Code: 1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 . It has a molecular weight of 224.1 .


Chemical Reactions Analysis

Indole derivatives, including 6-bromo-1-ethyl-1H-indole, have been found to undergo various chemical reactions. For example, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Physical And Chemical Properties Analysis

6-bromo-1-ethyl-1H-indole has a molecular weight of 224.1 . It is a liquid at room temperature .

Scientific Research Applications

Signaling Molecule in Microbes and Gut

Beyond antiviral effects, indole plays a crucial signaling role between microbes, particularly in the human gut. Its natural roles extend to flavor and fragrance applications, such as in the food industry and perfumery .

Other Potential Applications

While the above fields highlight specific applications, it’s essential to recognize that indole derivatives possess a wide range of biological activities. These include:

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the future directions in the study of 6-bromo-1-ethyl-1H-indole could involve exploring these potential therapeutic applications.

properties

IUPAC Name

6-bromo-1-ethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQPTVGPUTXTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-ethyl-1H-indole

Synthesis routes and methods I

Procedure details

A solution of 6-bromoindole (1.01 g, 5.15 mmol) in THF (10 mL) was cooled in an ice bath. Sodium hydride (0.459 g of 60% dispersion in oil, 11.5 mmol) was added. After stirring for 35 minutes at room temperature under nitrogen, the reaction mixture was again cooled in an ice bath, and iodoethane (0.90 mL, 11 mmol) was added. The mixture was stirred for 2 hours at room temperature, poured into excess water, acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was purified by flash chromatography using hexane as an eluant to yield 6-bromo-1-ethyl-1H-indole (0.812 g, 71%) as a yellow oil. 1HNMR (300 MHz, DMSO-d6): δ 7.75 (s, 1H), 7.5 (d, 1H, J=7.8 Hz), 7.45 (d, 1H, J=3.9 Hz), 7.15 (dd, 1H, J=7.8 Hz and 1.6 Hz), 6.45 (s, 1H), 4.2 (q, 2H, J=7.1 Hz), and 1.35 ppm (t, 3H, J=7.0 Hz).
Quantity
1.01 g
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reactant
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10 mL
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0.459 g
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0.9 mL
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Sodium hydride (480 mg of a 60% dispersion in mineral oil) was added to a stirred solution of 6-bromoindole (1.8 g, 9.2 mmol) in dimethylformamide (20 ml) at 0° C. under a nitrogen atmosphere. After 1 hour bromoethane (1.1 ml, 14.7 mmol) was added and the cooling bath removed. After 12 hours the dimethylformamide was removed in vacuo. The residue was purified directly by flash column chromatoraphy (using 95% hexane, 5% ethyl acetate as eluant) to give 2.1 g of the subtitle compound as a yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.8 g
Type
reactant
Reaction Step One
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20 mL
Type
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Reaction Step One
Quantity
1.1 mL
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reactant
Reaction Step Two

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